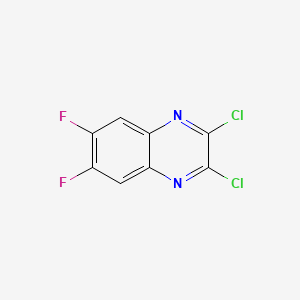

2,3-Dichloro-6,7-difluoroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6,7-difluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQLMJCICYOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443450 | |

| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91895-30-6 | |

| Record name | 2,3-Dichloro-6,7-difluoroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91895-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-Dichloro-6,7-difluoroquinoxaline

Executive Summary: 2,3-Dichloro-6,7-difluoroquinoxaline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its quinoxaline core is a recognized "privileged scaffold" found in numerous biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 3 positions, activated by the electron-withdrawing nature of the pyrazine ring and further influenced by the fluorine substituents on the benzene ring, makes it an exceptionally versatile building block for combinatorial chemistry and targeted synthesis. This guide provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its applications, safety, and handling, tailored for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound is a solid organic compound whose utility is defined by its structural and electronic properties. The fusion of a benzene ring with a pyrazine ring creates an electron-deficient aromatic system, which is further modulated by the four halogen substituents.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 91895-30-6 | [1] |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Expected to be a beige or off-white solid, typical for similar dichloroquinoxaline derivatives.[2][3] | N/A |

| Melting Point | Not explicitly reported, but analogous compounds like 2,3-dichloroquinoxaline melt in the range of 150-155 °C.[2] | N/A |

| Solubility | Insoluble in water[4]; expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |

| Stability | Stable under normal laboratory conditions.[2] | N/A |

Spectroscopic Characterization

While a dedicated public spectrum for this specific molecule is not available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[5][6]

| Spectroscopy Type | Expected Data | Rationale & Assignment |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | A single signal, likely a multiplet or a complex singlet, in the aromatic region (~8.0-8.3 ppm). | The two protons (H-5 and H-8) are in a chemically equivalent environment, but will couple to the adjacent fluorine atoms, leading to a complex splitting pattern. |

| ¹³C NMR | Multiple signals in the aromatic region (120-150 ppm). | Expect distinct signals for the carbon atoms bearing chlorine, fluorine, and hydrogen, as well as the quaternary carbons of the pyrazine ring. |

| ¹⁹F NMR | A single signal in the typical aromatic fluorine region. | The two fluorine atoms are chemically equivalent, resulting in one primary resonance. |

| FT-IR (cm⁻¹) | ~1610-1580 (C=C/C=N stretching), ~1480 (Aromatic ring), ~1250 (C-F stretching), ~750 (C-Cl stretching). | These wavenumbers correspond to the characteristic vibrations of the quinoxaline core and its halogen substituents.[5] |

| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 234, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | The isotopic signature of chlorine is a definitive marker for confirming the compound's identity. |

Synthesis and Mechanistic Considerations

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry, typically achieved through the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound.[7][8] The preparation of this compound follows a logical two-step sequence starting from commercially available precursors.

Proposed Synthetic Workflow

The synthesis involves an initial condensation to form the quinoxaline-2,3-dione, followed by a chlorination step.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system based on established methods for similar transformations.[6]

Step 1: Synthesis of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

-

Reaction Setup: To a round-bottom flask, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

-

Solvent Addition: Add aqueous hydrochloric acid (e.g., 4M HCl) to serve as both the solvent and the acid catalyst. The acidic medium protonates the carbonyl groups of oxalic acid, activating them for nucleophilic attack by the diamine.

-

Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC by observing the consumption of the starting diamine.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. Dry the solid under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place the dried 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 4-12 hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. With extreme caution and in a well-ventilated fume hood, slowly pour the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash with abundant water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The primary value of this compound lies in its reactivity. The chlorine atoms at the C2 and C3 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAAr) reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it a powerful scaffold for building molecular libraries.

The electron-withdrawing fluorine atoms on the benzene moiety further enhance the electrophilicity of the C2/C3 positions, making substitutions more facile compared to its non-fluorinated analog.

General Reactivity Scheme

Caption: Versatility of the core scaffold in generating diverse chemical libraries.

Illustrative Protocol: Diamine Substitution

This protocol demonstrates a typical nucleophilic substitution reaction.[9]

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or NMP in a reaction vessel.

-

Reagent Addition: Add the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine.

-

Work-up and Isolation: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

The ability to perform sequential substitutions by carefully controlling stoichiometry and temperature allows for the creation of unsymmetrical 2,3-disubstituted quinoxalines, further expanding its synthetic utility.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a cornerstone in modern drug design.[9] Derivatives have shown a vast range of biological activities, including antibacterial, anticancer, and antiviral properties.[9][10][11] The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[11][12]

-

Oncology: As a scaffold, it is used to design inhibitors of various kinases and enzymes like Topoisomerase I, which are often overexpressed in cancer cells.[10][13]

-

Infectious Diseases: The core structure is present in several antibiotic drugs, and novel derivatives are constantly being explored to combat drug-resistant pathogens.[9]

-

Materials Science: The rigid, aromatic, and electron-deficient nature of the quinoxaline system makes it a candidate for developing organic semiconductors, dyes, and electroluminescent materials.[10]

This compound is therefore not an end-product itself, but a high-value intermediate that provides a rapid entry point to novel, fluorinated molecules with significant potential in these advanced applications.

Safety, Handling, and Storage

While specific toxicity data for this compound is not published, the safety profile of the closely related 2,3-dichloroquinoxaline provides a reliable basis for its handling.[3]

GHS Hazard Information (Anticipated)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[3] |

| STOT - Single Exposure | H335: May cause respiratory irritation[3] |

Handling and Storage Recommendations

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2][3][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]

References

- Chem-Impex. (n.d.). 2,3-Dichloro-6,7-dimethylquinoxaline.

- Thermo Fisher Scientific. (2021).

- Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Dichloroquinoxaline.

- Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Dichloroaniline.

- Thermo Fisher Scientific. (2025).

-

PubChem. (n.d.). 2,3-Dichloroquinoxaline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

- BLD Pharmatech. (n.d.). 2,3-Dichloro-6-(trifluoroMethoxy)quinoxaline SDS.

-

PubChem. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Retrieved from [Link]

- Occidental Chemical Corporation. (2005).

- Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041.

- BenchChem. (2025). Spectroscopic Profile of 6,7-Dichloroquinoxaline-2,3-dione: An In-depth Technical Guide.

- TargetMol. (n.d.). This compound Detection Report.

-

ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]

- Google Patents. (2021). CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.

-

SpectraBase. (n.d.). 6,7-Dichloro-2,3-diphenyl-quinoxaline. Retrieved from [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline.

- Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.

-

MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]

- BenchChem. (2025).

- Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114488.

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. This compound [Q06662] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2,3-Dichloroquinoxaline | C8H4Cl2N2 | CID 16659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. jelsciences.com [jelsciences.com]

- 13. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of Substituted Quinoxalines

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dichloro-6,7-difluoroquinoxaline

Quinoxalines and their derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and functional materials.[1] Their diverse biological activities, including applications as anticancer, antimicrobial, and antiviral agents, have made them a focal point in medicinal chemistry and drug development. The precise substitution pattern on the quinoxaline scaffold is paramount, as minor positional changes of functional groups can drastically alter biological efficacy and pharmacokinetic properties.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific, polysubstituted derivative: This compound . We will move beyond simple data reporting to explain the causal logic behind the analytical workflow, demonstrating how a combination of spectroscopic and crystallographic methods provides a self-validating system for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Chapter 1: Synthetic Strategy as a Predictive Foundation

The logical starting point for any structure elucidation is an understanding of the synthetic route, which provides a hypothetical structure to be proven or disproven. Quinoxaline synthesis is classically achieved via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3]

A plausible synthesis for this compound involves the reaction of 4,5-difluoro-1,2-phenylenediamine with oxalyl chloride. The reaction proceeds via a cyclocondensation mechanism. This predictive foundation is crucial, as it allows for the rational interpretation of subsequent analytical data.

Caption: Synthetic pathway for this compound.

Chapter 2: The Analytical Workflow for Structural Verification

A multi-pronged analytical strategy is essential. No single technique provides a complete picture; instead, data from each method serves to corroborate the others, building an unassailable case for the final structure. Our workflow prioritizes a sequence of analyses from compositional to atomic connectivity and finally to spatial arrangement.

Caption: Integrated workflow for structure elucidation.

Chapter 3: Mass Spectrometry - Confirming Molecular Formula

Expertise & Rationale: Mass spectrometry (MS) is the first line of analytical inquiry. Its primary purpose is to determine the molecular weight of the synthesized compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. For halogenated compounds, the isotopic distribution pattern is a critical diagnostic tool.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization: Electron ionization (EI) at 70 eV is used to generate a molecular ion (M⁺•) and characteristic fragments.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Data & Interpretation

The molecular formula of C₈H₂Cl₂F₂N₂ gives a monoisotopic mass of 233.9614 u. The presence of two chlorine atoms imparts a highly characteristic isotopic pattern. The ³⁵Cl and ³⁷Cl isotopes exist in an approximate 3:1 ratio. Therefore, a molecule with two chlorine atoms will exhibit three peaks for the molecular ion cluster:

-

M⁺•: Containing two ³⁵Cl atoms.

-

[M+2]⁺•: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺•: Containing two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern provides powerful evidence for the presence of two chlorine atoms.

| Ion Cluster | Expected m/z (Monoisotopic) | Expected Relative Intensity | Interpretation |

| M⁺• (C₈H₂³⁵Cl₂F₂N₂) | 233.9614 | 100% (base peak) | Molecular ion with two ³⁵Cl isotopes. |

| [M+2]⁺• | 235.9585 | ~65% | Molecular ion with one ³⁵Cl and one ³⁷Cl. |

| [M+4]⁺• | 237.9555 | ~10% | Molecular ion with two ³⁷Cl isotopes. |

Trustworthiness: The combination of an accurate mass measurement from HRMS confirming the elemental formula C₈H₂Cl₂F₂N₂ and the correct 9:6:1 isotopic cluster ratio for dichlorination provides a self-validating confirmation of the compound's composition.

Chapter 4: Infrared Spectroscopy - Identifying Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, we expect to see characteristic vibrations for the aromatic rings and the carbon-halogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000–400 cm⁻¹. A background spectrum is first collected and automatically subtracted.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Expected Data & Interpretation

The IR spectrum provides a molecular "fingerprint." Key absorption bands are expected that correspond to the proposed structure.

| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation |

| 3100–3000 | C-H stretch | Aromatic C-H bonds. |

| 1600–1450 | C=C and C=N stretch | Vibrations within the quinoxaline aromatic core. |

| 1300–1100 | C-F stretch | Strong absorptions indicative of aryl-fluorine bonds. |

| 850–650 | C-Cl stretch | Absorptions confirming the presence of aryl-chlorine bonds. |

| 900–675 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, which can give clues about the substitution pattern. |

Trustworthiness: While not definitive for confirming isomerism, the presence of strong C-F and C-Cl stretching bands, alongside the characteristic aromatic ring vibrations, validates the presence of the key functional groups predicted by the synthesis and confirmed by MS.

Chapter 5: NMR Spectroscopy - Mapping the Atomic Connectivity

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the carbon-hydrogen framework and probe the environment of other NMR-active nuclei like fluorine.[4]

Experimental Protocol: General NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: A suite of experiments is performed:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

¹⁹F NMR: As a highly sensitive probe for the fluorine atoms.[6]

-

¹H NMR: Proton Analysis

Due to the symmetrical substitution pattern of the difluorinated benzene ring, the two protons at the C-5 and C-8 positions are chemically and magnetically equivalent.

-

Expected Signal: A single peak (singlet) in the aromatic region (typically δ 7.5–8.5 ppm).

-

Integration: The area under this peak will correspond to two protons.

-

Causality: The absence of adjacent protons (ortho or meta coupling) results in a singlet, confirming the isolated nature of these two equivalent protons.

¹³C NMR: Carbon Skeleton Mapping

The molecule has 8 carbon atoms, but due to symmetry, fewer than 8 signals are expected in the ¹³C NMR spectrum. We can predict 4 distinct carbon signals.

-

C-2 and C-3: These carbons are bonded to both nitrogen and chlorine. They are expected to be significantly downfield (δ ~140-150 ppm).

-

C-6 and C-7: These carbons are directly attached to fluorine, which causes a large downfield shift and a characteristic large one-bond carbon-fluorine coupling (¹JCF ≈ 240-260 Hz). These will appear as a doublet.

-

C-5 and C-8: These carbons are adjacent to the C-F bond and will show a smaller two-bond coupling to fluorine (²JCF).

-

C-4a and C-8a (Bridgehead): These carbons are part of the fused ring system and will have their own characteristic chemical shift.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2, C-3 | 140 – 150 | Singlet |

| C-6, C-7 | 150 – 160 | Doublet (¹JCF) |

| C-5, C-8 | 110 – 120 | Doublet (²JCF) |

| C-4a, C-8a | 135 – 145 | Triplet or dd (²JCF and ³JCF) |

¹⁹F NMR: Fluorine Environment Confirmation

¹⁹F NMR is extremely sensitive and has a wide chemical shift range, making it an excellent tool for confirming the fluorine substitution pattern.[7]

-

Expected Signal: For this compound, the two fluorine atoms are chemically equivalent. They will give rise to a single signal.

-

Chemical Shift: The chemical shift is expected in the typical range for aryl fluorides (δ -110 to -140 ppm, relative to CFCl₃).

-

Coupling: This signal will likely be a triplet due to coupling with the adjacent protons (H-5 and H-8).

Trustworthiness: The combined NMR data provides a self-consistent and highly detailed map of the molecule. The observation of a single proton environment, a single fluorine environment, and the predicted number of symmetric carbon signals, complete with characteristic C-F couplings, strongly validates the proposed 6,7-difluoro substitution pattern.

Chapter 6: X-Ray Crystallography - The Definitive Proof

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in space.[8][9] This technique is the gold standard for structural elucidation, provided a suitable single crystal can be grown.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: A single crystal of high quality is grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling.[10]

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[9]

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and the model is refined to achieve the best fit with the experimental data.

Expected Data & Interpretation

The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, including:

-

Unambiguous Connectivity: Confirms the exact placement of the chlorine and fluorine atoms.

-

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, which can be compared to theoretical values.[1]

-

Crystal Packing: Shows how the molecules are arranged in the solid state.

Caption: Molecular structure of this compound.

Conclusion: An Integrated and Self-Validating Structural Assignment

The structure elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques.

-

Mass Spectrometry confirmed the elemental formula and the presence of two chlorine atoms.

-

Infrared Spectroscopy verified the presence of the expected aromatic and carbon-halogen functional groups.

-

Multinuclear NMR Spectroscopy provided an unambiguous map of the atomic connectivity, confirming the C-H framework and the symmetric 6,7-difluoro substitution pattern.

This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides an authoritative and trustworthy structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

-

University of Pretoria Repository. (2023). data reports 6,8-Dichloro-3-(pyridin-2-yl) - University of Pretoria. [Link]

-

The Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

NIST WebBook. (n.d.). Quinoxaline, 2,3-diphenyl-. [Link]

-

ResearchGate. (n.d.). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

-

IUCrData. (2014). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1,4-diallyl-6-chloroquinoxaline 2,3-(1H,4H)-dione (1a). [Link]

-

ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

The Royal Society of Chemistry. (2021). Supplementary Information. [Link]

-

National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

-

Semantic Scholar. (n.d.). synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives. [Link]

-

Weizmann Institute of Science. (n.d.). 19Flourine NMR. [Link]

-

Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

-

ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]

- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

National Institutes of Health. (n.d.). x Ray crystallography. [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2,3-Dichloro-6,7-difluoroquinoxaline molecular weight

An In-depth Technical Guide to 2,3-Dichloro-6,7-difluoroquinoxaline: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. This document details the molecule's core physicochemical properties, provides a detailed protocol for its synthesis, outlines methods for its structural characterization, and discusses its potential applications as a versatile chemical building block.

Core Molecular Profile

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The quinoxaline core is a "privileged scaffold" in drug discovery, forming the basis for numerous biologically active molecules. The presence of both chlorine and fluorine atoms on the bicyclic ring system significantly influences the compound's electronic properties, reactivity, and metabolic stability, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | |

| Molecular Weight | 235.02 g/mol | Calculated |

| CAS Number | 91895-30-6 | [1][2] |

| Appearance | Expected to be a solid | Inferred |

| Storage Temperature | 2-8°C (Recommended for similar compounds) | [3] |

| Purity | ≥98.0% (Typical for commercial samples) | [1] |

Synthesis of this compound

The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For this compound, a plausible and efficient synthetic route involves the reaction of 4,5-difluoro-1,2-phenylenediamine with oxalyl chloride.

Causality of Experimental Design

The choice of reactants is dictated by the target structure. 4,5-difluoro-1,2-phenylenediamine provides the fluorinated benzene portion of the quinoxaline core. Oxalyl chloride serves as the 1,2-dicarbonyl equivalent that, after condensation and tautomerization, yields the 2,3-dihydroxyquinoxaline intermediate. Subsequent chlorination is required to replace the hydroxyl groups with chlorine atoms, yielding the final product. An aggressive chlorinating agent like phosphorus oxychloride (POCl₃) with a catalytic amount of a tertiary amine or DMF is often effective for this transformation.

Detailed Experimental Protocol

Step 1: Synthesis of 6,7-difluoroquinoxaline-2,3-diol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of 4,5-difluoro-1,2-phenylenediamine in 100 mL of a 2 M hydrochloric acid solution.

-

Reagent Addition: Slowly add a solution of 10.0 g of oxalic acid dihydrate in 50 mL of water to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Drying: Dry the isolated solid in a vacuum oven at 60°C to yield 6,7-difluoroquinoxaline-2,3-diol.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser. Add 5.0 g of the dried 6,7-difluoroquinoxaline-2,3-diol to the flask.

-

Reagent Addition: Carefully add 25 mL of phosphorus oxychloride (POCl₃) followed by 0.5 mL of N,N-dimethylformamide (DMF) to act as a catalyst.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 3 hours. The solution should become homogeneous.

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The expected data, based on the analysis of structurally similar compounds, are presented below.[6]

Expected Spectroscopic Data

| Technique | Expected Data | Assignment |

| FT-IR (cm⁻¹) | 1610-1580 (m), 1480-1450 (m), 1250-1200 (m), 1100-1000 (s), 850-800 (s), 750-700 (s) | C=C Aromatic Stretch, Aromatic Ring Vibrations, C-N Stretch, C-F Stretch, C-H Out-of-plane Bend, C-Cl Stretch |

| ¹H NMR (in CDCl₃) | ~8.0-8.2 (s, 2H) | Aromatic protons (H-5 and H-8) |

| ¹³C NMR (in CDCl₃) | ~150-155 (d, J≈250 Hz), ~145, ~140, ~120 (d, J≈20 Hz) | C-F, C-Cl, C=N, Aromatic C-H |

| ¹⁹F NMR (in CDCl₃) | -130 to -140 (s) | Aromatic C-F |

| Mass Spec (EI) | m/z 234 (M⁺), 236 (M+2⁺), 238 (M+4⁺) | Molecular ion peaks showing characteristic chlorine isotope pattern |

Analytical Workflow for Structural Validation

The process of confirming the successful synthesis and purification of the target compound follows a logical sequence of analytical tests.

Caption: Workflow for analytical characterization.

Applications in Research and Drug Development

Quinoxaline derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[9][10]

Potential applications of this compound include:

-

Intermediate for Kinase Inhibitors: The electron-deficient nature of the quinoxaline core makes it a suitable scaffold for developing kinase inhibitors, which are crucial in oncology research.[3][11] The chlorine atoms at the 2 and 3 positions are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce diverse functionalities and build libraries of potential drug candidates.

-

Building Block for Agrochemicals: Similar to their role in pharmaceuticals, quinoxaline derivatives are used in the development of novel pesticides and herbicides.[7]

-

Precursor for Organic Electronic Materials: The rigid, aromatic structure of the quinoxaline system is beneficial for creating organic semiconductors and electroluminescent materials. The halogen substituents can be used to tune the electronic properties of these materials.[12]

The unique combination of chloro and fluoro substituents on the quinoxaline scaffold makes this compound a highly valuable and reactive intermediate for further chemical exploration.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

PubChem. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Available from: [Link]

-

PrepChem.com. Synthesis of 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline. Available from: [Link]

-

AbMole. This compound. Available from: [Link]

-

ZaiQi Bio-Tech. 2,3-dichloro-6-methoxyquinoxaline. Available from: [Link]

-

TEB E-Kütüphane. SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Available from: [Link]

-

Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

-

PubChem. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. Available from: [Link]

-

ResearchGate. Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Available from: [Link]

-

MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available from: [Link]

-

NIH. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available from: [Link]

-

University of Pretoria. data reports 6,8-Dichloro-3-(pyridin-2-yl). Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. This compound | 91895-30-6 | AbMole [abmole.cn]

- 2. 91895-30-6|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mdpi.com [mdpi.com]

- 10. jelsciences.com [jelsciences.com]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-6,7-difluoroquinoxaline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dichloro-6,7-difluoroquinoxaline, a key building block in the development of pharmaceuticals and advanced materials. In the absence of extensive published quantitative solubility data, this document establishes a predicted solubility profile based on the compound's physicochemical properties and structural analogs. A detailed, field-proven experimental protocol for determining thermodynamic solubility using the shake-flask method is provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to support their work with this versatile quinoxaline derivative.

Introduction: The Significance of this compound

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] this compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] The solubility of this compound is a critical parameter that influences its utility in various applications. In drug development, solubility directly impacts bioavailability and formulation strategies.[2][3][4] For materials science, controlled solubility is essential for solution-phase processing and fabrication of organic electronic devices.

This guide will first explore the predicted physicochemical properties of this compound to build an expected solubility profile. Subsequently, a robust, step-by-step experimental protocol for accurate solubility determination will be detailed, followed by a discussion on the interpretation and importance of the obtained data.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | ChemUniverse[5] |

| Molecular Weight | 235.02 g/mol | ChemUniverse[5] |

| Predicted XLogP3 | ~3.5 - 4.5 | Based on analogs like 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (XLogP3 = 4.3)[6] and 2,3-dihydroxy-6,7-dichloroquinoxaline (XLogP3 = 1.5).[7] The presence of two chlorine and two fluorine atoms suggests significant lipophilicity. |

| Melting Point | Likely a crystalline solid with a relatively high melting point. | Halogenated aromatic compounds are typically crystalline solids. The planar structure may allow for efficient crystal packing. |

| Polar Surface Area | ~25.8 Ų | Based on the two nitrogen atoms in the quinoxaline ring. |

Expected Solubility Profile:

Based on the predicted physicochemical properties, the following solubility profile is anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The polar nature of the quinoxaline core should facilitate interactions with these solvents.

-

Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in ethers such as tetrahydrofuran (THF) and dioxane.

-

Low to Moderate Solubility: In alcohols like methanol and ethanol. Hydrogen bonding capabilities are limited, which may restrict solubility in protic solvents.

-

Low Solubility: In nonpolar aromatic solvents like toluene and benzene.

-

Very Low to Insoluble: In nonpolar aliphatic hydrocarbons such as hexane and heptane.

-

Practically Insoluble: In water. The high predicted logP value indicates significant hydrophobicity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Step-by-step workflow of the shake-flask method.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the selected solvent. A magnetic stir bar should also be added to each vial.

-

The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered samples and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the filtered samples.

-

The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethylformamide (DMF) | [Insert experimental data] | [Insert experimental data] |

| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane (DCM) | [Insert experimental data] | [Insert experimental data] |

| Tetrahydrofuran (THF) | [Insert experimental data] | [Insert experimental data] |

| Methanol | [Insert experimental data] | [Insert experimental data] |

| Toluene | [Insert experimental data] | [Insert experimental data] |

| Hexane | [Insert experimental data] | [Insert experimental data] |

| Water | [Insert experimental data] | [Insert experimental data] |

Understanding Thermodynamic vs. Kinetic Solubility:

It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic solubility , as determined by the shake-flask method, is the true equilibrium solubility of the most stable crystalline form of the compound.[10][11]

-

Kinetic solubility is often measured in high-throughput screening and refers to the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[12][13] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state or the solubility of a less stable amorphous form.[10][11][13]

For applications requiring long-term stability in solution, such as in formulations or for certain chemical reactions, the thermodynamic solubility is the more relevant parameter.

Conclusion and Future Directions

While direct, published solubility data for this compound is currently limited, this guide provides a robust framework for both predicting its solubility profile and experimentally determining it with high accuracy. The provided shake-flask protocol is a self-validating system that, when executed correctly, will yield reliable thermodynamic solubility data.

Accurate solubility data is indispensable for the rational design of synthetic routes, the development of effective drug delivery systems, and the fabrication of advanced materials. Researchers are strongly encouraged to utilize the methodologies outlined in this guide to generate the necessary data for their specific applications, thereby accelerating the progress of their research and development efforts.

References

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. PubChem Compound Database. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

UCLA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Bajait, M. G., Ghatmale, R., & Mundhe, B. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. Retrieved from [Link]

-

Anselmo, H. A., & Razzak, M. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(2), 46-49. Retrieved from [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 543–547. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 543–547. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ameri, M. H., Al-Masoudi, N. A., & Al-Ghorbani, M. F. (2024). 2,4-dichloro-6-(1,4,5-triphenyl-1 H -imidazol-2-yl) phenol: synthesis, DFT analysis, Molecular docking, molecular dynamics, ADMET properties against COVID-19 main protease (Mpro: 6WCF/6Y84/6LU7). RSC Advances, 14(22), 15881-15897. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6,8-Dichloro-3-(pyridin-2-yl)quinoxaline. PubChem Compound Database. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-6,7-dichloroquinoxaline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. This compound [Q06662] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroxy-6,7-dichloroquinoxaline | C8H4Cl2N2O2 | CID 1845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,3-Dichloro-6,7-difluoroquinoxaline: A Technical Guide

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinoxalines

Quinoxalines are a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its chemical and physical characteristics, leading to the development of novel therapeutic agents and functional materials. 2,3-Dichloro-6,7-difluoroquinoxaline, a halogenated derivative, presents a promising building block for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. The presence of chlorine and fluorine atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the spectroscopic properties and a probable synthetic route for this compound, based on established chemical principles and data from analogous compounds.

Molecular Structure and Properties

Chemical Structure:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 6,7-difluoroquinoxaline-2,3-dione

-

To a solution of 4,5-difluoro-1,2-phenylenediamine in an appropriate solvent (e.g., aqueous HCl), add an equimolar amount of oxalic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the crude 6,7-difluoroquinoxaline-2,3-dione.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine the crude 6,7-difluoroquinoxaline-2,3-dione with an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring by TLC.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data and Interpretation (Predicted and Analogous)

Due to the lack of publicly available experimental spectra for this compound, the following data is based on predictions and comparison with closely related, structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the key techniques for characterization.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet or narrow multiplet | 2H | H-5, H-8 |

Rationale: The two protons on the benzene ring (H-5 and H-8) are in a chemically equivalent environment, leading to a single resonance. The electron-withdrawing effects of the fluorine and chlorine atoms, as well as the pyrazine ring, would shift this signal downfield. The coupling between the protons and the adjacent fluorine atoms would likely result in a narrow multiplet.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d) | C-6, C-7 |

| ~142 - 145 | C-2, C-3 |

| ~138 - 140 (d) | C-4a, C-8a |

| ~118 - 120 (d) | C-5, C-8 |

Rationale: The carbons directly attached to the highly electronegative fluorine atoms (C-6 and C-7) are expected to be significantly deshielded and appear at the lowest field, showing a large coupling constant (¹JCF). The carbons bearing chlorine atoms (C-2 and C-3) will also be downfield. The bridgehead carbons (C-4a and C-8a) and the proton-bearing carbons (C-5 and C-8) will appear at higher fields and will also exhibit coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy (Predicted):

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -130 to -140 | Singlet or narrow multiplet | F-6, F-7 |

Rationale: The two fluorine atoms are in equivalent positions and are expected to give a single signal. The chemical shift is predicted based on typical values for fluoroaromatic compounds.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy helps to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1600 - 1450 | Medium - Strong | C=C and C=N stretching vibrations of the aromatic and pyrazine rings |

| 1300 - 1100 | Strong | C-F stretching vibrations |

| 800 - 700 | Strong | C-Cl stretching vibrations |

| 900 - 800 | Medium - Strong | C-H out-of-plane bending for the isolated aromatic protons |

Rationale: The spectrum is expected to be dominated by absorptions corresponding to the aromatic and heteroaromatic ring vibrations. Strong bands corresponding to the C-F and C-Cl bonds are also anticipated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

| m/z (adduct) | Predicted Mass |

| [M+H]⁺ | 234.9636 |

| [M+Na]⁺ | 256.9455 |

| [M]⁺ | 233.9558 |

Source: PubChem [1] Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (a ratio of approximately 9:6:1 for M, M+2, and M+4 peaks) would be a key diagnostic feature.

Conclusion

References

- Rasayan J. Chem. 2020, 13(2), 1037-1041. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [URL: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf]

- BenchChem. A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dichloro-2,3-diphenylquinoxaline. [URL: https://www.benchchem.com/product/b2134]

- CN108191778B. Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. [URL: https://patents.google.

- TEB E-Kütüphane. SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. 2004, 33(2), 85-94. [URL: http://e-kutuphane.teb.org.tr/pdf/fabadergisi/2004-2/fabadergisi-2004-33-2-85-94.pdf]

- BenchChem. Technical Support Center: Synthesis of 2-Chloro-6,7-difluoroquinoxaline. [URL: https://www.benchchem.com/product/b2134]

- BenchChem. Application Notes and Protocols: Incorporation of 6,7-Dichloro-2,3-diphenylquinoxaline into Polymer Synthesis. [URL: https://www.benchchem.com/product/b2134]

- BenchChem. A Technical Guide to the Initial Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline via Condensation Reaction. [URL: https://www.benchchem.com/product/b2134]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10681230]

Sources

2,3-Dichloro-6,7-difluoroquinoxaline safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,3-Dichloro-6,7-difluoroquinoxaline

Authored by a Senior Application Scientist

Disclaimer: This guide has been prepared based on available safety data for structurally similar compounds, primarily 2,3-dichloroquinoxaline. Specific safety and toxicological data for this compound are limited. Therefore, this compound should be handled with the utmost care, assuming it possesses similar or potentially greater hazards than its analogues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction and Chemical Profile

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals, including potential anti-cancer agents, and advanced organic materials makes it a valuable intermediate for researchers.[1] The presence of reactive chlorine atoms and the electron-withdrawing fluorine substituents on the quinoxaline core dictates its chemical reactivity and, concurrently, its potential biological activity and associated hazards. This guide provides a comprehensive overview of the essential safety protocols and handling procedures required to work with this compound in a research and development setting.

Chemical Identity and Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₂F₂N₂ | N/A |

| Molecular Weight | 235.02 g/mol | N/A |

| Appearance | Likely a solid (Beige for the analogue 2,3-dichloroquinoxaline) | [2][3] |

| Melting Point | 150 - 155 °C / 302 - 311 °F (for 2,3-dichloroquinoxaline) | [3] |

| Solubility | No data available; likely soluble in common organic solvents. | [3] |

| Stability | Stable under normal laboratory conditions. | [2][3] |

| Reactivity | Incompatible with strong oxidizing agents. | [2][3] |

Hazard Identification and Toxicological Assessment

Based on data from its close analogue, 2,3-dichloroquinoxaline, this compound is classified as hazardous.[3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Statements:

Toxicological Summary: The primary hazards are acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[2][4] The LD50 (oral, rat) for the analogue 2,3-dichloroquinoxaline is 195 mg/kg, classifying it as toxic.[3] Chronic exposure effects have not been thoroughly investigated.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] The workspace should be equipped with an eyewash station and a safety shower in close proximity.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent accidental exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3] |

| Skin Protection | Nitrile gloves (inspect before use), lab coat. | Prevents skin contact which can cause irritation.[3][4] |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when dusts are generated or if working outside a fume hood.[3][4] |

Standard Operating Procedure: Weighing and Solution Preparation

This protocol outlines the safe handling steps for a common laboratory task. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Step 1: Preparation and Pre-Work Checklist

-

Action: Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Causality: Establishes the primary barrier against accidental contact.

-

Action: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Causality: Guarantees containment of any airborne particles.

-

Action: Assemble all necessary equipment (analytical balance, weigh paper, spatula, vial with a screw cap, DMSO, and pipettes) inside the fume hood.

-

Causality: Minimizes movement of the hazardous material outside the controlled environment.

Step 2: Weighing the Compound

-

Action: Carefully transfer an approximate amount of the compound onto weigh paper using a clean spatula. Avoid creating dust.

-

Causality: Gentle handling prevents the generation of inhalable dust particles.[4]

-

Action: Place the weigh paper on the analytical balance and record the weight. Adjust the amount carefully to reach the target of 100 mg.

-

Causality: Ensures accurate measurement for experimental reproducibility while maintaining containment.

Step 3: Solution Preparation

-

Action: Carefully transfer the weighed solid into the labeled vial.

-

Causality: Direct transfer minimizes the risk of spillage.

-

Action: Using a pipette, add 10 mL of DMSO to the vial.

-

Causality: Dissolving the solid reduces the risk of dust exposure for subsequent handling.

-

Action: Secure the cap tightly and vortex or sonicate until the solid is fully dissolved.

-

Causality: Ensures a homogenous solution for accurate downstream applications.

Step 4: Cleanup and Waste Disposal

-

Action: Dispose of the used weigh paper and any contaminated consumables in a designated solid hazardous waste container.

-

Causality: Proper segregation of waste is crucial for safe disposal.[2][4]

-

Action: Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., ethanol) and dispose of the wipes in the solid hazardous waste container.

-

Causality: Decontaminates surfaces to prevent cross-contamination and future exposures.

-

Action: Remove gloves using the proper technique (without touching the outer surface) and dispose of them. Wash hands thoroughly.[4]

-

Causality: Prevents inadvertent skin exposure after the procedure is complete.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Emergency Response Workflow

Caption: Workflow for First Aid Response to Exposure.

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a POISON CENTER or doctor.[2]

-

If on Skin: Immediately wash off with plenty of soap and water while removing all contaminated clothing.[2][3] If skin irritation occurs, get medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[2][3]

-

If Swallowed: Immediately call a POISON CENTER or doctor.[2][4] Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2]

Storage, Spills, and Disposal

Proper long-term management of the chemical is essential for laboratory safety.

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] The storage area should be locked and accessible only to authorized personnel.[2][4]

Spill Management

In case of a spill:

-

Evacuate non-essential personnel from the area.[4]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][4]

-

Clean the affected area thoroughly.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][6] Do not let the product enter drains.[4][7]

Conclusion

This compound is a valuable research chemical that demands rigorous safety protocols. By understanding its potential hazards, utilizing appropriate engineering controls and PPE, and adhering to established procedures for handling, storage, and disposal, researchers can mitigate risks and maintain a safe laboratory environment. The causality-driven approach outlined in this guide serves as a foundation for building a robust safety culture when working with this and other potent chemical intermediates.

References

-

Title: SAFETY DATA SHEET for 2,3-Dichloroquinoxaline Source: Alfa Aesar URL: [Link]

-

Title: MSDS of 2,6-Dichloroquinoxaline Source: Angene URL: [Link]

Sources

2,3-Dichloro-6,7-difluoroquinoxaline: A Versatile Scaffold for Bioactive Compound Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxaline core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a particularly promising derivative: 2,3-dichloro-6,7-difluoroquinoxaline. The strategic placement of reactive chloro groups at the 2 and 3-positions, combined with the electron-withdrawing difluoro substitutions on the benzene ring, renders this molecule a highly versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, chemical reactivity, and potential as a bioactive scaffold, with a particular emphasis on its application in the development of kinase inhibitors and anticancer agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and data presentation are included to empower researchers in their drug discovery endeavors.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in the pharmaceutical industry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The planar aromatic structure of the quinoxaline ring system allows for effective interaction with various biological targets, often through π-π stacking and hydrogen bonding.

The versatility of the quinoxaline scaffold lies in the ease with which it can be functionalized at various positions, particularly at the 2 and 3-positions of the pyrazine ring. This allows for the modulation of its physicochemical properties and the introduction of pharmacophores to target specific biological pathways.

The Unique Potential of this compound

The subject of this guide, this compound, presents a unique combination of chemical features that make it an exceptionally valuable starting material for drug discovery:

-

Reactive Handles: The two chlorine atoms at the 2 and 3-positions serve as excellent leaving groups for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, enabling the rapid generation of diverse chemical libraries.

-